Cas no 163220-69-7 (2,2,2-Trichloro-1-(1H-pyrrolo2,3-bpyridin-3-yl)ethanone)
2,2,2-Trichloro-1-(1H-pyrrolo2,3-bpyridin-3-yl)ethanone Chemical and Physical Properties
Names and Identifiers
-
- Ethanone, 2,2,2-trichloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-
- 2,2,2-TRICHLORO-1-(1H-PYRROLO[2,3-B]PYRIDIN-3-YL)ETHANONE
- 2,2,2-Trichloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-ethanone
- 2,2,2-Trichloro-1-{1H-pyrrolo-[2,3-b]pyridin-3-yl}ethan-1-one
- 2,2,2-trichloro-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethanone
- KB-67053
- SureCN5122900
- SY261483
- Z1509654906
- PUVWKOWEOBZQCT-UHFFFAOYSA-N
- AKOS015991323
- CG-0229
- DB-302028
- EN300-215835
- A50859
- DTXSID70720465
- 2,2,2-Trichloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one
- 2,2,2-trichloro-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-one
- 2,2,2-Trichloro-1-(7-azaindol-3-yl)ethanone
- 2, 2, 2-trichloro-1-(1H-pyrrolo[2, 3-b]pyridin-3-yl) ethanone
- SCHEMBL5122900
- CS-M0743
- 163220-69-7
- MFCD18642801
- 2,2,2-Trichloro-1-(1H-pyrrolo2,3-bpyridin-3-yl)ethanone
-
- MDL: MFCD18642801
- Inchi: 1S/C9H5Cl3N2O/c10-9(11,12)7(15)6-4-14-8-5(6)2-1-3-13-8/h1-4H,(H,13,14)
- InChI Key: PUVWKOWEOBZQCT-UHFFFAOYSA-N
- SMILES: ClC(C(C1=CNC2C1=CC=CN=2)=O)(Cl)Cl
Computed Properties
- Exact Mass: 261.946746g/mol
- Monoisotopic Mass: 261.946746g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 267
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 45.8Ų
2,2,2-Trichloro-1-(1H-pyrrolo2,3-bpyridin-3-yl)ethanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM127700-100mg |
2,2,2-trichloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one |
163220-69-7 | 95%+ | 100mg |
$107 | 2021-08-05 | |
| Chemenu | CM127700-250mg |
2,2,2-trichloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one |
163220-69-7 | 95%+ | 250mg |
$193 | 2021-08-05 | |
| Chemenu | CM127700-1g |
2,2,2-trichloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one |
163220-69-7 | 95%+ | 1g |
$386 | 2021-08-05 | |
| Alichem | A029185339-1g |
2,2,2-Trichloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone |
163220-69-7 | 95% | 1g |
$230.67 | 2022-04-02 | |
| Matrix Scientific | 071449-500mg |
2,2,2-Trichloro-1-{1H-pyrrolo-[2,3-b]pyridin-3-yl}ethan-1-one, 97% |
163220-69-7 | 97% | 500mg |
$194.00 | 2023-09-08 | |
| Matrix Scientific | 071449-1g |
2,2,2-Trichloro-1-{1H-pyrrolo-[2,3-b]pyridin-3-yl}ethan-1-one, 97% |
163220-69-7 | 97% | 1g |
$245.00 | 2023-09-08 | |
| abcr | AB338282-500 mg |
2,2,2-Trichloro-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-one, 97%; . |
163220-69-7 | 97% | 500 mg |
€178.80 | 2023-07-19 | |
| abcr | AB338282-1 g |
2,2,2-Trichloro-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-one, 97%; . |
163220-69-7 | 97% | 1 g |
€260.30 | 2023-07-19 | |
| abcr | AB338282-5 g |
2,2,2-Trichloro-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-one, 97%; . |
163220-69-7 | 97% | 5 g |
€1,023.00 | 2023-07-19 | |
| TRC | T774228-10mg |
2,2,2-Trichloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone |
163220-69-7 | 10mg |
$ 50.00 | 2022-06-02 |
2,2,2-Trichloro-1-(1H-pyrrolo2,3-bpyridin-3-yl)ethanone Suppliers
2,2,2-Trichloro-1-(1H-pyrrolo2,3-bpyridin-3-yl)ethanone Related Literature
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
Additional information on 2,2,2-Trichloro-1-(1H-pyrrolo2,3-bpyridin-3-yl)ethanone
Introduction to 2,2,2-Trichloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone (CAS No. 163220-69-7)
2,2,2-Trichloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone, identified by its CAS number 163220-69-7, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of heterocyclic molecules characterized by a fused pyrrole and pyridine ring system, which is a structural motif frequently explored for its potential biological activity. The presence of multiple chlorine atoms and the specific arrangement of these functional groups contribute to its unique chemical properties and reactivity, making it a valuable scaffold for drug discovery and molecular design.
The 1H-pyrrolo[2,3-b]pyridin-3-yl moiety in the molecular structure is particularly noteworthy, as it represents a bicyclic system that intersects two nitrogen-containing heterocycles. This type of fused ring system is known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The trichloroethylidene group at the other end of the molecule introduces electrophilic centers that can participate in various chemical transformations, such as nucleophilic additions or condensation reactions, which are often employed in synthetic chemistry to diversify the molecular library.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of this compound with biological targets with higher precision. Studies suggest that the trichloro-substituted ketone moiety may interact with specific amino acid residues in protein active sites, modulating enzyme activity or receptor binding. This has opened up new avenues for designing molecules with tailored pharmacological profiles. For instance, computational docking studies have indicated that derivatives of this compound may exhibit inhibitory effects on kinases and other enzymes implicated in cancer progression.
The synthesis of 2,2,2-Trichloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone involves multi-step organic reactions that require careful optimization to achieve high yields and purity. The introduction of chlorine atoms into the molecule typically involves chlorination reactions using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). These reactions must be conducted under controlled conditions to prevent over-chlorination or side reactions that could compromise the desired product structure.
In the realm of medicinal chemistry, the bipyridine-pyrrole scaffold has been extensively studied for its ability to form coordination complexes with transition metals. Such metal complexes have shown promise as catalysts in organic transformations and as therapeutic agents themselves. For example, complexes derived from this compound have been investigated for their potential applications in photodynamic therapy due to their ability to generate reactive oxygen species upon light irradiation.
The pharmacokinetic properties of CAS No. 163220-69-7 are also of great interest. The presence of multiple halogen atoms can influence metabolic stability and distribution within biological systems. Researchers are employing advanced techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to elucidate the metabolic pathways by which this compound is processed in vivo. Understanding these processes is crucial for optimizing drug candidates and predicting potential side effects.
One notable application of derivatives related to this compound is in the development of small-molecule inhibitors for therapeutic use. The trichloroethylidene group provides a versatile handle for further functionalization, allowing chemists to introduce additional substituents that enhance binding affinity or selectivity towards specific biological targets. For example, modifications at the pyrrole ring have been shown to improve solubility and cell membrane permeability, which are critical factors for drug efficacy.
The role of 1H-pyrrolo[2,3-b]pyridine derivatives in medicinal chemistry continues to expand with each new study published. Researchers are exploring novel synthetic routes to access diverse analogs of this scaffold while maintaining or enhancing their biological activity. Collaborative efforts between synthetic chemists and biochemists are yielding insights into how structural modifications affect molecular recognition events at the atomic level.
In conclusion,CAS No. 163220-69-7, corresponding to 2,2,2-Trichloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone, represents an intriguing compound with significant potential in pharmaceutical research. Its unique structural features make it a valuable building block for designing molecules with tailored biological activities. As our understanding of its chemical properties and biological interactions deepens through experimental and computational studies,this compound will undoubtedly continue playing an important role in advancing drug discovery efforts across multiple therapeutic areas.
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